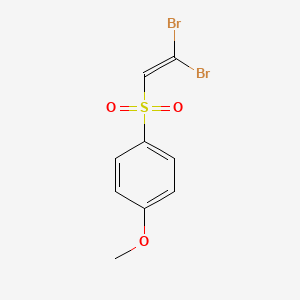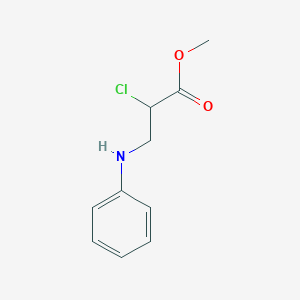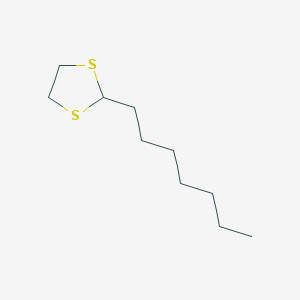![molecular formula C16H26OS B14358523 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-30-8](/img/no-structure.png)
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 6-(methylsulfanyl)hexyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methylsulfanyl group can be synthesized through a series of reactions starting from hexanol, which undergoes substitution reactions to introduce the methylsulfanyl group.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the hexyl chain reacts with a halogenated benzene derivative.
Introduction of Propan-2-yl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are used.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The benzene ring and propan-2-yl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for target molecules.
Similar Compounds:
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-methylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-ethylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(tert-butyl)benzene
Comparison: this compound is unique due to the presence of both the methylsulfanyl group and the propan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
| 90184-30-8 | |
Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(6-methylsulfanylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26OS/c1-14(2)15-10-6-7-11-16(15)17-12-8-4-5-9-13-18-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
KGUIKCRUKAQNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)

